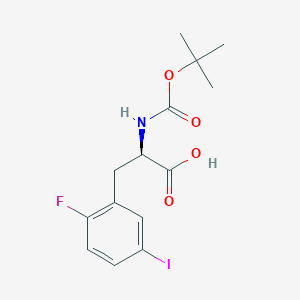

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a propanoic acid backbone, and a 2-fluoro-5-iodophenyl substituent at the β-position. The (R)-configuration at the α-carbon distinguishes it from its enantiomer, which can significantly influence its biological interactions and synthetic applications.

This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors, anticancer agents, and peptide-based therapeutics. Its structure combines halogenated aromaticity (iodine and fluorine) with a Boc-protected amine, enabling both steric and electronic modulation in drug design.

Propiedades

Fórmula molecular |

C14H17FINO4 |

|---|---|

Peso molecular |

409.19 g/mol |

Nombre IUPAC |

(2R)-3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

Clave InChI |

ZDZURTUFHPRITG-LLVKDONJSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)I)F)C(=O)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Iodination: The iodination of the phenyl ring is achieved using iodine and a suitable oxidizing agent such as iodic acid.

Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propanoic acid moiety.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Aplicaciones Científicas De Investigación

®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications in Related Compounds

The following table summarizes key structural analogs and their differences:

*Calculated based on formula C₁₄H₁₆FINO₄.

Key Observations:

Halogen Positioning: The 2-fluoro-5-iodo substitution in the target compound contrasts with 4-iodo analogs (e.g., ). The 5-fluoroindole variant () replaces the phenyl ring with a heterocyclic system, altering π-π stacking interactions and bioavailability.

Stereochemical Impact :

- The (R)-configuration is critical for activity in the target compound, as evidenced by the distinct biological roles of (R)- vs. (S)-4-iodophenyl derivatives in type D/L inhibitor classes .

Nitro and amino groups in the fluorescent derivative () enable photophysical applications but limit stability under reducing conditions.

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid, also known by its CAS number 2349755-31-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₇FINO₄

- Molecular Weight : 409.19 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

Biological Activity Overview

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid has been explored in various contexts, including its effects on cell signaling pathways, anti-infective properties, and potential applications in cancer therapy.

- Protein Tyrosine Kinase Inhibition : The compound has been shown to inhibit several protein tyrosine kinases (PTKs), which play crucial roles in signal transduction pathways involved in cell growth and differentiation .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression by modulating key regulatory proteins, potentially leading to apoptosis in cancer cells .

- Inflammation Modulation : It exhibits anti-inflammatory properties by affecting cytokine production and signaling pathways, particularly those involving NF-kB and MAPK/ERK pathways .

Case Studies and Research Findings

-

Antitumor Activity : A study demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis via caspase activation A549 (Lung) 12 Cell cycle arrest - Antiviral Properties : Another research effort explored the antiviral activity against various viruses such as HIV and influenza. The compound showed promising results with an IC50 value of approximately 5 µM against HIV protease, indicating potential as an antiviral agent .

- Immunomodulatory Effects : The compound's ability to modulate immune responses was assessed in vitro using human peripheral blood mononuclear cells (PBMCs). Results showed that it could enhance the production of IL-2 and IFN-gamma, suggesting its potential use as an immunotherapeutic agent .

Safety and Toxicology

While the biological activities of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal human cells, although further studies are required for comprehensive safety profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.